molecular formula C9H14BrN3 B1522829 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole CAS No. 951259-24-8

4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole

Cat. No.: B1522829
CAS No.: 951259-24-8
M. Wt: 244.13 g/mol
InChI Key: VFWBITMEGMPKEF-UHFFFAOYSA-N
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Description

4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with a bromine atom and a pyrrolidine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 2-(pyrrolidin-1-yl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole can undergo various chemical reactions, including:

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Biological Activity

4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.

The chemical structure of this compound is characterized by a bromine atom at the 4-position of the pyrazole ring and a pyrrolidine moiety linked through an ethyl chain. This structural configuration is crucial for its biological activity.

Biological Activity Overview

Recent studies have reported various biological activities associated with pyrazole derivatives. The specific compound under discussion has shown promise in several areas:

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways, such as the EGFR (epidermal growth factor receptor) pathway. Compounds that inhibit EGFR tyrosine kinase have shown efficacy against various cancer types, suggesting that this compound may possess similar mechanisms .

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

  • Antioxidant Activity : A related compound demonstrated antioxidant properties measured via FRAP (Ferric Reducing Antioxidant Power) assay, indicating potential protective effects against oxidative stress .
  • Cell Migration Inhibition : In wound healing assays, certain pyrazole derivatives inhibited cell migration significantly, suggesting potential applications in preventing metastasis in cancer therapy .
  • Spheroid Growth Inhibition : Evaluations on tumor spheroids revealed that some pyrazole derivatives reduced cell viability significantly compared to controls, indicating their potential as therapeutic agents in solid tumors .

Data Table: Biological Activities of Related Pyrazole Derivatives

Compound NameIC50 (µM)Activity TypeCell Line Tested
N′-(5-nitrothiophen-2-yl)methylene...0.73–2.38AnticancerMCF-7
N′-(3,4-dichlorobenzylidene)...10.40AntioxidantVarious cancer lines
N′-(4-amino phenyl)ethylidene...19.77Cell Migration InhibitionMDA-MB-231
4-Bromo derivativeTBDTBDTBD

Note : The specific IC50 values for this compound are not yet established but can be inferred from related studies.

Properties

IUPAC Name

4-bromo-1-(2-pyrrolidin-1-ylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3/c10-9-7-11-13(8-9)6-5-12-3-1-2-4-12/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWBITMEGMPKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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